4-Bromo-3',5'-dichlorobenzophenone
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Overview
Description
4-Bromo-3’,5’-dichlorobenzophenone is an organic compound with the molecular formula C13H7BrCl2O. It is a halogenated benzophenone derivative, characterized by the presence of bromine and chlorine atoms on the benzene rings. This compound is used in various chemical research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3’,5’-dichlorobenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with 3,5-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of 4-Bromo-3’,5’-dichlorobenzophenone often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions, improving yield, and reducing production costs. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’,5’-dichlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted benzophenone derivatives.
Reduction: Formation of benzophenone alcohols.
Oxidation: Formation of benzophenone carboxylic acids.
Scientific Research Applications
4-Bromo-3’,5’-dichlorobenzophenone is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-3’,5’-dichlorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated benzophenone structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chlorobenzophenone
- 3,5-Dichlorobenzophenone
- 4-Bromo-3,5-dichlorobenzotrifluoride
Uniqueness
4-Bromo-3’,5’-dichlorobenzophenone is unique due to the specific arrangement of bromine and chlorine atoms on the benzene rings, which imparts distinct chemical properties and reactivity. This compound’s unique structure makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(4-bromophenyl)-(3,5-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCQVAKHSDLCBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373624 |
Source
|
Record name | 4-Bromo-3',5'-dichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844879-09-0 |
Source
|
Record name | 4-Bromo-3',5'-dichlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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